

Bromofluoromethane stratospheric transport studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bromofluoromethane

CAS No.: 373-52-4

Cat. No.: S598397

[Get Quote](#)

Chemical Properties of Bromofluoromethane

The table below summarizes the key physicochemical properties of **bromofluoromethane** (CAS 373-52-4) relevant to its environmental behavior [1] [2] [3].

Property	Value
CAS Number	373-52-4
Molecular Formula	CH ₂ BrF
Molecular Weight	112.93 g/mol
Boiling Point	17°C to 19°C
Density	1.76 g/cm ³
Vapor Pressure	940.3 mmHg at 25°C
Ozone Depletion Potential (ODP)	0.73 (relative to CFC-11)

Environmental Significance and Atmospheric Interactions

Bromofluoromethane is recognized as a substance that can contribute to stratospheric ozone depletion due to its ozone depletion potential of 0.73 [4] [2]. Its physical properties—particularly its low boiling point, which classifies it as a gas at room temperature, and high vapor pressure—indicate high volatility, suggesting that upon release, it would readily enter the atmosphere [1] [3].

While specific transport studies were not found, research into its interaction with atmospheric surfaces provides clues. One computational study investigated its adsorption onto the anatase TiO_2 (101) surface, a process relevant to atmospheric heterogeneous chemistry. The analysis suggests **bromofluoromethane** can interact with the surface via its bromine atom acting as a Lewis base, bonding with Lewis acid sites (Ti^{5f} ions) on the surface [4].

Inferred Experimental Protocol: Adsorption on TiO_2 Surface

The following methodology is adapted from a Density Functional Theory (DFT) study that modeled the interaction of CH_2BrF with a titanium dioxide surface, a process relevant to its initial atmospheric removal [4].

Title: Computational Analysis of CH_2BrF Adsorption on Anatase TiO_2 (101) Surface

1. Principle: This protocol uses computational modeling to evaluate the initial interaction between **bromofluoromethane** and a common atmospheric mineral dust surrogate, anatase TiO_2 . The strength of this interaction, measured by the binding energy, is a key parameter for understanding the potential for heterogeneous atmospheric removal.

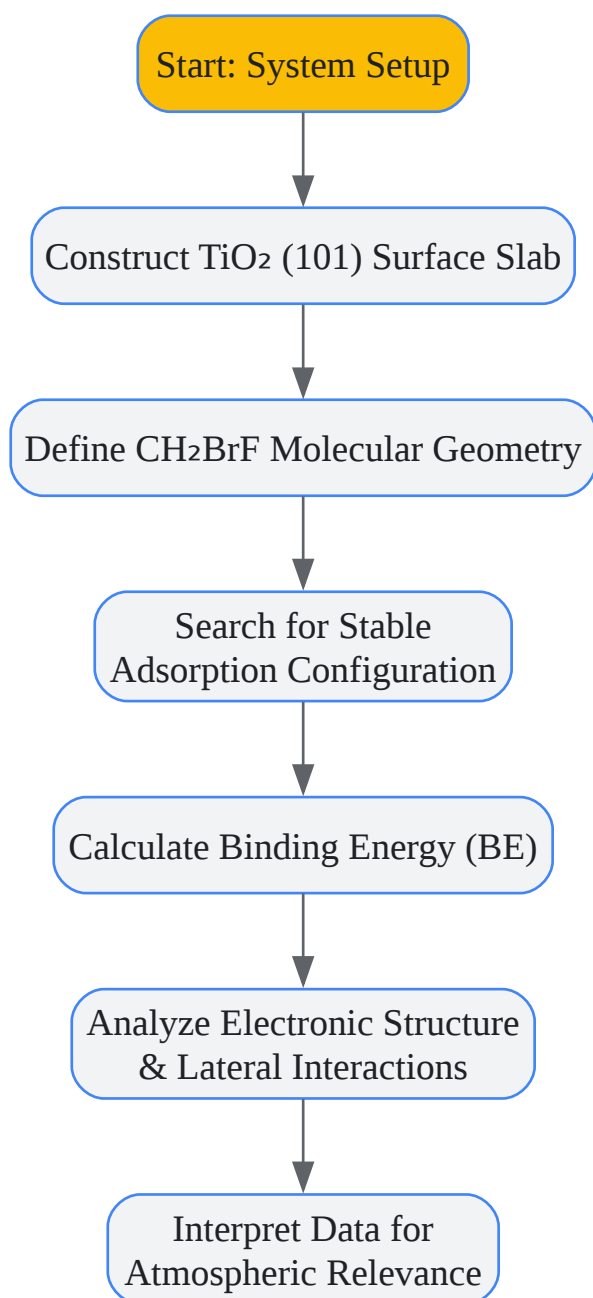
2. Reagents and Materials:

- **Surface Model:** A periodic slab model of the anatase TiO_2 (101) surface.
- **Molecule Model:** A single molecule of CH_2BrF .

3. Computational Methodology:

- **Software:** Calculations are performed using the CRYSTAL06 software package.
- **Method:** Density Functional Theory (DFT).
- **Functional:** B3LYP hybrid functional.
- **Basis Sets:**
 - CH₂BrF: Standard 6-31G basis set.
 - Oxygen atoms: 86-51G* basis set.
 - Titanium atoms: 8-411G basis set.
- **Key Calculated Metric:** The **Binding Energy (BE)** is calculated to quantify the adsorbate-substrate interaction strength.

4. Workflow: The experimental workflow for this computational analysis involves several key stages, from system setup to data interpretation, as illustrated below.



[Click to download full resolution via product page](#)

Important Limitations and Future Research

- **Lack of Direct Transport Data:** This application note is based on **inferred data** from chemical properties and a single surface interaction study. It does not constitute direct evidence of **bromofluoromethane's** stratospheric transport.

- **No Real-World Kinetic Data:** The protocols lack critical parameters like atmospheric lifetime, reaction rate constants with OH radicals, or photolysis rates, which are essential for accurately modeling transport.
- **Recommendation:** To obtain specific stratospheric transport data for CH₂BrF, dedicated literature searches in scientific databases using terms like "**bromofluoromethane atmospheric lifetime**," "**CH₂BrF OH reaction rate**," and "**bromofluoromethane stratospheric measurement**" are strongly recommended.

Safety and Regulatory Notes

Bromofluoromethane is classified as highly toxic and is dangerous for the environment [1]. Its use is regulated under international agreements due to its ozone-depleting properties [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | 373-52-4 Bromofluoromethane [chemicalbook.com]
2. - Wikipedia Bromofluoromethane [en.wikipedia.org]
3. | CAS#:373-52-4 | Chemsrvc Bromofluoromethane [chemsrc.com]
4. Insights into the adsorption of CH₂BrF on anatase TiO₂ ... [sciencedirect.com]

To cite this document: Smolecule. [Bromofluoromethane stratospheric transport studies]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b598397#bromofluoromethane-stratospheric-transport-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com